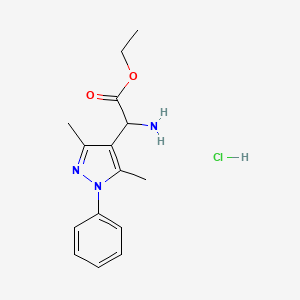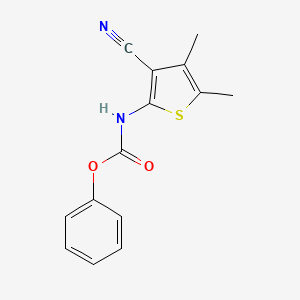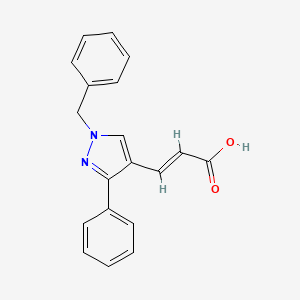![molecular formula C15H13ClN2S2 B6142573 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine CAS No. 793727-54-5](/img/structure/B6142573.png)
4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine, often abbreviated as 4-chloro-5,6-DMTS, is a synthetic compound with potential applications in scientific research. It belongs to a class of compounds known as thienopyrimidines, which are characterized by a sulfur atom connected to a pyrimidine ring. 4-chloro-5,6-DMTS has been studied for its potential use in various areas of scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 4-chloro-5,6-DMTS is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is involved in the regulation of cell growth and proliferation, and inhibition of this enzyme can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-5,6-DMTS are not yet fully understood. However, it has been shown to possess antifungal activity and to be a useful reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-5,6-DMTS in laboratory experiments include its high yield and purity, as well as its low cost. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using 4-chloro-5,6-DMTS in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
Future research on 4-chloro-5,6-DMTS should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, further research should be conducted to investigate the compound’s potential toxicity and to develop methods to reduce its toxicity. Finally, further research should be conducted to investigate the compound’s potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 4-chloro-5,6-DMTS is a multi-step process that involves the reaction of 4-chloro-5,6-dimethylthiophene-2-sulfonamide with an alkyl halide. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C. The reaction yields the desired product in high yields (up to 90%). The product can then be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-5,6-DMTS has been studied for its potential use in various areas of scientific research. It has been shown to possess antifungal activity and to be a useful reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K).
Eigenschaften
IUPAC Name |
4-chloro-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S2/c1-9-10(2)20-15-13(9)14(16)17-12(18-15)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYFDMQXHVRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)



![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)
![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)



![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)